molecular formula C14H14O3 B117264 2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)- CAS No. 3155-51-9

2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-

Cat. No. B117264
CAS RN: 3155-51-9
M. Wt: 230.26 g/mol
InChI Key: OVXOWIKMOIVICB-UHFFFAOYSA-N
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Description

The compound "2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-" is a derivative of the 2H-pyran-2-one family, which is characterized by a six-membered oxygen-containing heterocycle. The 2H-pyran-2-one derivatives are of significant interest due to their presence in various natural products and their utility in synthetic organic chemistry as intermediates for the synthesis of complex molecules .

Synthesis Analysis

The synthesis of 2H-pyran-2-one derivatives can be achieved through various methods. For instance, 3,4-dihydro-2-methoxy-5-methyl-2H-pyran undergoes addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized 2-piperidones . Another approach involves the treatment of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds under acidic or basic conditions to yield 2H-pyran-2-ones . Additionally, the synthesis of complex pyran derivatives can be accomplished through one-pot reactions involving multiple starting materials, as demonstrated in the preparation of methyl (3-benzoylamino-5-methoxycarbonyl-2-oxo-2H-pyran-6-yl)-acetate .

Molecular Structure Analysis

The molecular structure of 2H-pyran-2-one derivatives has been elucidated using X-ray crystallography. For example, the crystal structure of a related compound, 4-(2-hydroxy-4-methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, reveals the presence of intramolecular hydrogen bonding and the dihedral angles between the rings . Similarly, the molecular and crystal structure of trans and cis isomers of 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran has been determined, showing a distorted envelope conformation of the heterocyclic ring .

Chemical Reactions Analysis

2H-pyran-2-one derivatives participate in various chemical reactions. For instance, the reaction of 6-methoxynaphthol[1,8-bc]pyran-3-one with dimethylformamide dimethyl acetal yields a 2-dimethylaminomethylidene derivative, which can further react with amines or chromenium perchlorate to form new compounds with potential chemosensor and photochromic properties . Additionally, heating 4-methoxy-1-naphthol with a 1,1-diarylprop-2-yn-1-ol can result in the formation of a novel photomerocyanine, indicating the photochemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-pyran-2-one derivatives are influenced by their molecular structure. For example, the conformation of t-butyl 2-methoxy-5, 6-dihydro-2H-pyran-6-carboxylates has been studied using NMR spectroscopy, revealing information about the conformational equilibrium and the influence of substituents on the pyran ring . The crystal packing and intermolecular interactions, such as hydrogen bonding, also play a crucial role in determining the physical properties of these compounds .

properties

IUPAC Name

4-methoxy-6-(2-phenylethyl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXOWIKMOIVICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185453
Record name 7,8-Dihydro-5,6-dehydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-

CAS RN

3155-51-9
Record name 5,6-Didehydro-7,8-dihydrokawain
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3155-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dihydro-5,6-dehydrokawain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dihydro-5,6-dehydrokawain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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